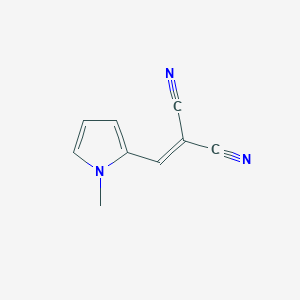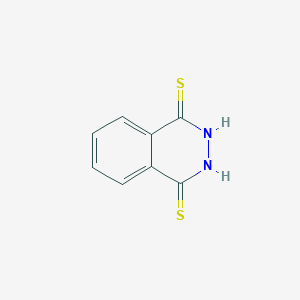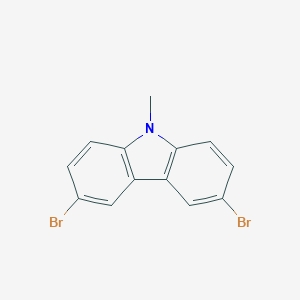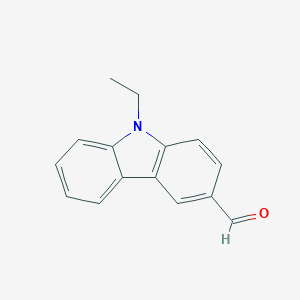
N-Isopropyl-3-formyl-2(1H)-pyridinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-3-formyl-2(1H)-pyridinethione, also known as IPPT, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a pyridine derivative, which is a class of compounds that have been widely used in medicinal chemistry due to their diverse biological activities.
Aplicaciones Científicas De Investigación
N-Isopropyl-3-formyl-2(1H)-pyridinethione has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been investigated for its potential applications in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Isopropyl-3-formyl-2(1H)-pyridinethione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. In particular, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a key role in the regulation of neurotransmitter levels in the brain. By inhibiting the activity of acetylcholinesterase, N-Isopropyl-3-formyl-2(1H)-pyridinethione may be able to increase the levels of neurotransmitters in the brain, which could have therapeutic effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects
N-Isopropyl-3-formyl-2(1H)-pyridinethione has been shown to have various biochemical and physiological effects in the body. In particular, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. These effects are believed to be due to the inhibition of various enzymes and proteins in the body, as well as the modulation of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Isopropyl-3-formyl-2(1H)-pyridinethione has several advantages as a tool for laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds that are used in laboratory experiments. However, N-Isopropyl-3-formyl-2(1H)-pyridinethione also has some limitations. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, N-Isopropyl-3-formyl-2(1H)-pyridinethione may have limited solubility in certain solvents, which could limit its use in certain laboratory experiments.
Direcciones Futuras
There are several future directions for research on N-Isopropyl-3-formyl-2(1H)-pyridinethione. One potential direction is to further investigate its mechanism of action and biological activity. This could involve studying its effects on different enzymes and proteins in the body, as well as its effects on different signaling pathways. Another potential direction is to investigate its potential applications in the development of novel materials with unique properties. This could involve synthesizing N-Isopropyl-3-formyl-2(1H)-pyridinethione derivatives with different functional groups, which could lead to the development of new materials with unique physical and chemical properties. Overall, N-Isopropyl-3-formyl-2(1H)-pyridinethione is a promising compound that has the potential to have significant applications in various fields of science.
Métodos De Síntesis
N-Isopropyl-3-formyl-2(1H)-pyridinethione can be synthesized through a multistep process involving the reaction of 3-formylpyridine with isopropylamine and thioacetamide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield N-Isopropyl-3-formyl-2(1H)-pyridinethione. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
Propiedades
Número CAS |
63254-06-8 |
|---|---|
Nombre del producto |
N-Isopropyl-3-formyl-2(1H)-pyridinethione |
Fórmula molecular |
C9H11NOS |
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
1-propan-2-yl-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NOS/c1-7(2)10-5-3-4-8(6-11)9(10)12/h3-7H,1-2H3 |
Clave InChI |
LNYFKUYQBQFYKS-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=CC=C(C1=S)C=O |
SMILES canónico |
CC(C)N1C=CC=C(C1=S)C=O |
Otros números CAS |
63254-06-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)
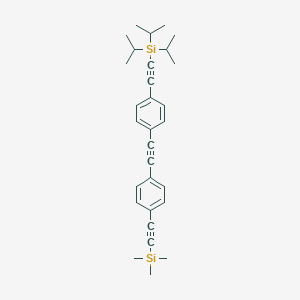
![4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione](/img/structure/B189175.png)

![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)
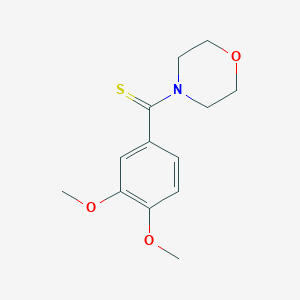

![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)
